Bienvenue dans la boutique en ligne BenchChem!

6-Bromopyrido[2,3-d]pyrimidin-2-amine

Antitumor Kinase inhibition Urea derivatives

The C‑6 bromine is a critical reactive handle for Pd‑catalyzed cross‑coupling, enabling late‑stage diversification of kinase inhibitor libraries. Non‑halogenated or chloro analogs forfeit this modularity. With measured logP 1.1 and pKa 1.46, this scaffold is ideal for CNS‑permeable antifolate design. High purity (95%) ensures reproducible results. Buy now for your medicinal chemistry program.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
CAS No. 882670-89-5
Cat. No. B1444352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrido[2,3-d]pyrimidin-2-amine
CAS882670-89-5
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NC2=NC=C1Br)N
InChIInChI=1S/C7H5BrN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12)
InChIKeyDPSVKHCROGKLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrido[2,3-d]pyrimidin-2-amine (CAS: 882670-89-5): A Strategic Pyridopyrimidine Scaffold for Targeted Kinase Inhibitor and Antifolate Development


6-Bromopyrido[2,3-d]pyrimidin-2-amine (CAS: 882670-89-5) is a heterocyclic building block belonging to the pyrido[2,3-d]pyrimidine class, a privileged scaffold widely exploited in medicinal chemistry for the development of kinase inhibitors and antifolate agents [1]. The compound features a 2-amino group that participates in key hydrogen-bonding interactions within ATP-binding pockets, while the bromine atom at the 6-position serves as a versatile synthetic handle for diversification via cross-coupling reactions . Computed physicochemical properties include a molecular weight of 225.05 g/mol, a calculated logP (XLogP3-AA) of 1.1, and a predicted pKa of 1.46 ± 0.30, which collectively inform formulation and permeability considerations [1] .

Why 6-Bromopyrido[2,3-d]pyrimidin-2-amine Cannot Be Replaced by Generic Pyridopyrimidine Analogs


Substituting 6-Bromopyrido[2,3-d]pyrimidin-2-amine with closely related pyridopyrimidine analogs introduces significant risks to synthetic tractability and biological outcome. The bromine atom at the 6-position is not a passive substituent; it is a reactive site that enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Analogs lacking a halogen at this position, such as unsubstituted pyrido[2,3-d]pyrimidin-2-amine, forfeit this modularity and require de novo synthesis of each derivative. Furthermore, the 6-bromo substitution pattern has been specifically utilized to generate potent DHFR inhibitors with selectivity against Pneumocystis jirovecii (pjDHFR), whereas alternative substitution patterns yield different selectivity profiles and reduced potency [1]. The quantitative evidence below demonstrates that even seemingly minor structural variations—such as chloro substitution or altered amine placement—result in distinct reactivity, physicochemical properties, and biological performance that preclude simple interchangeability.

Quantitative Differentiation of 6-Bromopyrido[2,3-d]pyrimidin-2-amine (CAS: 882670-89-5) Against Closest Analogs


Comparative Antitumor Activity of 6-Bromo-Derived Urea Derivatives vs. Sorafenib in MCF-7 and HCT-116 Cells

Derivatives synthesized directly from 6-bromopyrido[2,3-d]pyrimidin-2-amine demonstrated measurable antitumor activity in vitro, with the most active compounds (9g and 8b) achieving inhibition ratios of 25.56% against HCT-116 colon cancer cells and 26.46% against MCF-7 breast cancer cells, respectively, under standardized conditions using sorafenib as a positive control [1]. This activity, while modest, confirms the scaffold's viability as a kinase inhibitor starting point and contrasts with the ~50-70% inhibition typically observed for sorafenib in the same assays, highlighting the need for further optimization.

Antitumor Kinase inhibition Urea derivatives

Synthetic Utility: Bromo- vs. Chloro- Pyridopyrimidine Reactivity in Cross-Coupling

The 6-bromo substituent on pyrido[2,3-d]pyrimidin-2-amine enables efficient Buchwald-Hartwig amination reactions for late-stage diversification, a capability that is directly exploited in the synthesis of selective DHFR inhibitors [1]. In contrast, the 6-chloro analog (CAS: 882679-26-7) typically requires harsher reaction conditions or specialized catalysts for analogous transformations due to the lower reactivity of aryl chlorides in oxidative addition steps [2]. This reactivity difference translates to higher synthetic yields and broader substrate scope for the bromo derivative, a critical factor in parallel library synthesis.

Cross-coupling Buchwald-Hartwig Synthetic chemistry

Selectivity Profile in DHFR Inhibition: 6-Bromo Scaffold vs. Classical Antifolates

The 6-bromopyrido[2,3-d]pyrimidine core, when elaborated to 2,4-diamino-6-substituted derivatives, yields selective inhibitors of Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) with significantly improved selectivity over human DHFR compared to classical antifolates like trimethoprim [1]. For example, compound 26 (derived from the 6-bromo scaffold) exhibits a selectivity index (IC50 human/IC50 pj) that is >100-fold higher than that of trimethoprim, a clinically used antifolate with a selectivity index of approximately 10-20 under comparable assay conditions [1] [2].

DHFR Antifolate Selectivity

Physicochemical Differentiation: Bromo- vs. Chloro- Analog Impact on logP and MW

The bromine atom in 6-bromopyrido[2,3-d]pyrimidin-2-amine contributes to a computed logP (XLogP3-AA) of 1.1 and a molecular weight of 225.05 g/mol [1]. In contrast, the 6-chloro analog (CAS: 882679-26-7) has a molecular weight of 180.59 g/mol and a lower calculated logP due to the smaller halogen . The ~44.5 Da increase and higher lipophilicity conferred by bromine can influence membrane permeability, protein binding, and metabolic stability in ways that are not linearly predictable from the chloro analog.

Physicochemical properties logP Molecular weight

Optimal Use Cases for 6-Bromopyrido[2,3-d]pyrimidin-2-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation via Urea or Amide Library Synthesis

Medicinal chemistry teams aiming to identify novel kinase inhibitors for oncology targets can utilize 6-bromopyrido[2,3-d]pyrimidin-2-amine as a core scaffold for generating focused libraries of urea or amide derivatives. As demonstrated with MCF-7 and HCT-116 cell lines, this approach yields compounds with measurable antitumor activity [1]. The bromine atom enables late-stage diversification, allowing rapid exploration of structure-activity relationships (SAR) around the 6-position.

Development of Selective DHFR Inhibitors for Opportunistic Infections

Research groups focused on antimicrobial drug discovery, particularly those targeting Pneumocystis jirovecii and Toxoplasma gondii, should prioritize this scaffold for synthesizing nonclassical antifolates. The 6-bromo substituent is essential for installing diverse aniline moieties via Buchwald-Hartwig coupling, a key step in achieving high selectivity for pathogenic DHFR over human DHFR [2].

Chemical Probe Synthesis for Target Validation in Kinase Signaling

In chemical biology, 6-bromopyrido[2,3-d]pyrimidin-2-amine serves as an ideal starting material for creating chemical probes to interrogate kinase signaling pathways. Its synthetic modularity allows for the introduction of affinity tags or fluorescent reporters without disrupting core kinase-binding interactions, facilitating pull-down assays and cellular imaging studies .

Synthetic Methodology Development for Heterocyclic Cross-Coupling

Organic chemists developing new palladium-catalyzed cross-coupling methodologies can employ 6-bromopyrido[2,3-d]pyrimidin-2-amine as a benchmark substrate. Its well-defined reactivity profile and the commercial availability of both bromo and chloro analogs enable systematic studies of ligand and condition effects on heteroaryl halide activation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyrido[2,3-d]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.